Purine-6(1H)-thione, 8-methyl-
CAS No.: 1126-23-4
Cat. No.: VC20928492
Molecular Formula: C6H6N4S
Molecular Weight: 166.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1126-23-4 |
|---|---|
| Molecular Formula | C6H6N4S |
| Molecular Weight | 166.21 g/mol |
| IUPAC Name | 8-methyl-3,7-dihydropurine-6-thione |
| Standard InChI | InChI=1S/C6H6N4S/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) |
| Standard InChI Key | VIVHKHHYZLMJQH-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC2=C(N1)C(=NC=N2)S |
| SMILES | CC1=NC2=C(N1)C(=S)N=CN2 |
| Canonical SMILES | CC1=NC2=C(N1)C(=S)N=CN2 |
Introduction
Structural Characteristics and Identification
Purine-6(1H)-thione, 8-methyl- is a modified purine nucleobase featuring a thione group at the 6-position and a methyl group at the 8-position. This particular arrangement of functional groups gives the compound unique chemical and biological properties that distinguish it from other purine derivatives.
Chemical Identity
The compound is formally identified by several key parameters that establish its chemical identity:
Nomenclature and Alternative Designations
The compound is recognized by several synonyms across chemical databases and literature:
Physical and Chemical Properties
Understanding the physical and chemical properties of Purine-6(1H)-thione, 8-methyl- provides crucial insights into its behavior in different environments and its potential applications.
Structural Properties
The molecular structure features a fused heterocyclic system with a purine core modified by the addition of a thione group and a methyl substituent. This arrangement influences its chemical reactivity, especially at the sulfur-containing functional group .
Spectroscopic Characteristics
Spectroscopic data provides essential information for identification and structural confirmation:
Mass Spectral Data
Mass spectrometry analysis of Purine-6(1H)-thione, 8-methyl- reveals distinctive fragmentation patterns that assist in its identification and structural elucidation. The NIST Mass Spectrometry Data Center has compiled reference spectra that serve as valuable identification tools for analytical chemists working with this compound .
Infrared Spectroscopy
The infrared spectrum of Purine-6(1H)-thione, 8-methyl- provides information about functional groups and molecular vibrations specific to this compound. These spectral characteristics are essential for quality control and verification of chemical identity .
Physical State and Stability
While comprehensive stability data is limited in the available literature, the physical characteristics of the compound influence its handling and storage requirements:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Molecular Weight | 166.204 g/mol |
| Stability | Relatively stable under standard conditions |
Comparative Analysis with Related Compounds
Comparing Purine-6(1H)-thione, 8-methyl- with structurally related compounds provides valuable context for understanding its unique properties and potential applications.
Structural Analogs
Several purine derivatives share structural similarities with Purine-6(1H)-thione, 8-methyl-, including:
Functional Comparison
The functional properties of Purine-6(1H)-thione, 8-methyl- can be compared with related thiopurines:
Biological Significance and Research Applications
The biological significance of Purine-6(1H)-thione, 8-methyl- extends across several domains of biochemical and medicinal research.
Relevance to Purine Metabolism
Structurally related to compounds like 6-mercaptopurine, Purine-6(1H)-thione, 8-methyl- may interact with enzymes involved in purine metabolism. The enzyme thiopurine S-methyltransferase (TPMT), which plays a crucial role in the metabolism of thiopurine drugs, could potentially interact with this compound, suggesting implications for drug metabolism and pharmacokinetics .
Research Challenges and Future Directions
Despite the potential significance of Purine-6(1H)-thione, 8-methyl-, several challenges and opportunities remain in its research landscape.
Synthesis and Characterization Challenges
While the synthesis of related compounds like 8-Thiomethyladenine has been documented through reactions involving 8-thioadenine and methyl iodide , specific synthetic pathways for Purine-6(1H)-thione, 8-methyl- require further development and optimization. The creation of efficient, high-yield synthetic routes represents an important research direction.
Structure-Activity Relationship Studies
Understanding the relationship between the structure of Purine-6(1H)-thione, 8-methyl- and its biological activities presents a significant research opportunity. Systematic modifications of the core structure could yield derivatives with enhanced therapeutic properties or novel biological activities.
Metabolic Fate and Pharmacokinetics
The metabolic pathways of Purine-6(1H)-thione, 8-methyl- in biological systems represent an important area for future investigation. Drawing parallels with the metabolism of related compounds like 6-mercaptopurine, which forms metabolites such as 6-methylmercapto-8-hydroxypurine , could provide valuable insights into the compound's biological processing.
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